6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
Description
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a heterocyclic compound featuring a fused bicyclic structure with bromine at position 6, two fluorine atoms at position 4, and a ketone group at position 3. Its molecular framework combines halogenated substituents and a partially saturated isoquinoline core, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C9H6BrF2NO |
|---|---|
Molecular Weight |
262.05 g/mol |
IUPAC Name |
6-bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C9H6BrF2NO/c10-6-2-1-5-4-13-8(14)9(11,12)7(5)3-6/h1-3H,4H2,(H,13,14) |
InChI Key |
RBSZUOVYUUHXKV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C(C(=O)N1)(F)F |
Origin of Product |
United States |
Preparation Methods
3 Research Outcomes and Analytical Data
- Mass spectrometry data confirm molecular ions consistent with the expected molecular weights, e.g., m/z = 213.0 for reduced intermediates and m/z = 226.0 for bromo-substituted isoquinolinones.
- Nuclear magnetic resonance spectra (proton NMR) show characteristic multiplets and doublets consistent with the dihydroisoquinolinone ring protons and vinyl substituents in palladium-catalyzed products.
- Purification methods include silica gel chromatography with ethyl acetate/n-hexane gradients and solvent extraction techniques.
- Reaction monitoring by thin-layer chromatography confirms completion of hydrolysis and substitution reactions.
Chemical Reactions Analysis
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common reagents used in these reactions include bromine, fluorine sources, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Positional Isomers: 8-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one
Key Differences :
- Substituent Position : The bromine atom is located at position 8 instead of 6 (CAS: 2940944-82-9) .
- Biological Activity: Positional isomerism can alter binding affinity to biological targets. For example, the 6-bromo derivative may exhibit better steric compatibility with enzyme active sites compared to the 8-bromo analog.
Functional Group Variations: 6-Bromo-3-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one
Key Differences :
- Substituents : Replaces the 4,4-difluoro and 3-ketone groups with a trifluoromethyl group at position 3 and a ketone at position 1 (CAS: N/A; structure shown in ) .
- Conformational Flexibility: The ketone at position 1 (vs. 3) may restrict rotational freedom, influencing molecular recognition in drug-receptor interactions.
Heterocyclic Analogs: Benzofuroxans and Benzofurazans
Examples :
Key Differences :
- Core Structure: Benzofuroxans and benzofurazans feature a fused benzene with a furoxan (N-oxide) or furazan (non-oxide) ring, respectively, contrasting with the partially saturated isoquinolinone core.
- Reactivity: Benzofuroxans are redox-active and may participate in nitroso-related chemistry, whereas the isoquinolinone derivative is more likely to engage in ketone-based reactions (e.g., nucleophilic additions). Benzofurazans are often used as fluorescent probes, a property less common in fluorinated isoquinolinones.
Fluoro-Substituted Derivatives: 6-Bromo-8-fluoro-1,2-dihydroisoquinolin-1-one
Key Differences :
- Substituents : Features a single fluorine at position 8 and a ketone at position 1 (CAS: 1803606-88-3) .
- Implications :
- Polarity : Reduced fluorine content (one vs. two fluorine atoms) may decrease overall polarity, altering solubility profiles.
- Synthetic Utility : The ketone at position 1 could serve as a handle for further derivatization (e.g., condensation reactions) compared to the 3-ketone in the target compound.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Inferred)
Research Findings and Implications
- Synthetic Accessibility : The target compound’s 4,4-difluoro group may complicate synthesis due to steric hindrance, whereas benzofuroxans () are synthesized via thermally controlled cyclization .
- Biological Relevance: Fluorinated isoquinolinones are understudied but share structural motifs with kinase inhibitors (e.g., imatinib analogs). The trifluoromethyl derivative () could offer improved pharmacokinetics .
- Material Science: Benzofuroxans () are prioritized for energetic materials, while fluorinated isoquinolinones may find use in OLEDs or as fluorophores .
Biological Activity
6-Bromo-4,4-difluoro-1,2-dihydroisoquinolin-3-one is a synthetic compound belonging to the isoquinoline family, which has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structure that includes bromine and fluorine substituents. These modifications can influence the compound's interaction with biological targets and its overall pharmacokinetic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the isoquinoline class. For instance, derivatives with similar structural motifs have shown significant activity against various cancer cell lines. In particular, compounds with a 3,4-dihydroisoquinoline moiety have been identified as inhibitors of leucine aminopeptidase (LAP), which is implicated in cancer progression. The activity of these compounds was assessed through in vitro assays against human cancer cell lines such as HL-60 (promyelocytic leukemia), MCF-7 (breast cancer), and others .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Diethyl 6,8-dibenzyloxy-3,4-dihydroisoquinoline-3,3-dicarboxylate | HL-60 | 16.5 | LAP inhibition |
| This compound | MCF-7 | TBD | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary molecular docking studies suggest that it interacts with key amino acid residues involved in LAP activity. This interaction may lead to cell cycle arrest at the G1/S transition phase, a crucial point in cellular proliferation .
Inhibition of Enzymatic Activity
In addition to its anticancer properties, compounds like this compound may also exhibit enzyme inhibition capabilities. For example, related compounds have been reported to inhibit enzymes critical for tumor growth and survival pathways . This suggests a broader therapeutic potential beyond just anticancer effects.
Study on LAP Inhibitors
A study conducted on various isoquinoline derivatives indicated that those with a 3,4-dihydroisoquinoline structure exhibited promising LAP inhibitory activity. The study emphasized the need for further in vivo evaluations to confirm these findings and explore their therapeutic implications .
Comparative Analysis with Other Compounds
In comparative studies with other known anticancer agents, isoquinoline derivatives including this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical for reducing side effects commonly associated with traditional chemotherapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
